Home > Products > Screening Compounds P66274 > 9,11-Dehydrodexamethasone acetate
9,11-Dehydrodexamethasone acetate - 10106-41-9

9,11-Dehydrodexamethasone acetate

Catalog Number: EVT-294043
CAS Number: 10106-41-9
Molecular Formula: C24H30O5
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glucocorticoids are a class of steroid hormones that play a crucial role in the regulation of various physiological processes, including the immune response, metabolism, and stress. Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. It is commonly used in clinical settings to test the sensitivity of the hypothalamic-pituitary-adrenal (HPA) axis to negative feedback. The metabolism of dexamethasone involves the conversion to 11-dehydrodexamethasone, which is mediated by the enzyme 11 beta-hydroxysteroid dehydrogenase (11 beta-HSD). This enzyme exists in two isozymes: 11 beta-HSD1 and 11 beta-HSD2, each with distinct functions and tissue distributions12.

Applications in Various Fields

Clinical Applications

In clinical practice, dexamethasone is used to assess the HPA axis's sensitivity. However, the metabolism of dexamethasone to 11-dehydrodexamethasone does not correlate with the degree of suppression of plasma cortisol, making it a less reliable marker for differentiating the activities of 11 beta-HSD isozymes in vivo1.

Pregnancy and Placental Function

During pregnancy, the placenta expresses 11 beta-HSD2, which protects the fetus from overexposure to glucocorticoids by converting them into inactive forms. The administration of synthetic glucocorticoids like dexamethasone and betamethasone can affect the expression and function of 11 beta-HSD2 in the placenta. Studies in rats have shown that dexamethasone increases the mRNA expression of 11 beta-HSD2, although this does not translate to an increase at the protein level. Both dexamethasone and betamethasone can significantly reduce the metabolism of corticosterone by the placenta, potentially impairing the placental barrier function mediated by 11 beta-HSD2. This suggests that antenatal therapy with these glucocorticoids might have considerable implications for fetal development2.

Synthesis Analysis

Synthetic Routes

The synthesis of 9,11-Dehydrodexamethasone acetate typically involves several key steps:

  1. Starting Material: The process begins with 16β-methylprednisolone acetate.
  2. Dehydration Reaction: This compound undergoes dehydration to yield the 9,11-dehydro derivative.
  3. Bromination: The next step involves reacting the dehydrated product with a source of hypobromite, such as basic N-bromosuccinimide, to form the 9α-bromo-11β-hydrin derivative.
  4. Epoxidation: Finally, this intermediate can be converted into an epoxide through ring closure.

Industrial Production

In an industrial context, the production of this compound often starts from natural sources such as sapogenins like diosgenin. The synthesis combines both chemical and biotechnological methods to achieve the desired transformations efficiently.

Molecular Structure Analysis

Structural Characteristics

The molecular formula of 9,11-Dehydrodexamethasone acetate is C22H28O5, and its molecular weight is approximately 372.45 g/mol. The structural features include:

  • Double Bond: A crucial double bond between carbon atoms 9 and 11.
  • Functional Groups: The presence of an acetate group enhances its solubility and biological activity.
  • Steroid Framework: It retains the characteristic four-ring structure typical of steroid compounds.

Spectroscopic Data

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structural integrity and purity of synthesized compounds. For instance, NMR can provide insights into the hydrogen environments around the double bond .

Chemical Reactions Analysis

Types of Reactions

9,11-Dehydrodexamethasone acetate can undergo various chemical reactions:

  1. Oxidation: It can be oxidized to form other derivatives using reagents like potassium permanganate or chromium trioxide.
  2. Reduction: Double bonds or carbonyl groups may be reduced using catalysts such as palladium on carbon or sodium borohydride.
  3. Substitution Reactions: Halogenation or other substitutions at specific positions can occur, often facilitated by halogenating agents like N-bromosuccinimide.

Reaction Conditions

The reaction conditions—such as temperature, solvent choice, and reaction time—are critical for optimizing yields and selectivity in these transformations.

Mechanism of Action

Target Interaction

The primary mechanism of action for 9,11-Dehydrodexamethasone acetate involves binding to the glucocorticoid receptor. This interaction leads to several downstream effects:

  • Reduced Inflammation: The compound decreases vasodilation and capillary permeability.
  • Inhibition of Leukocyte Migration: It reduces leukocyte migration to sites of inflammation.

Biochemical Pathways

Upon binding to its receptor, 9,11-Dehydrodexamethasone acetate influences gene expression related to inflammation and immune response. It is metabolized by cytochrome P450 enzymes (notably CYP3A4), producing metabolites such as 6α- and 6β-hydroxydexamethasone .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be determined experimentally but is often around 220–225 °C depending on purity.

These properties are essential for determining appropriate storage conditions and formulation strategies for therapeutic applications .

Applications

Medical Applications

9,11-Dehydrodexamethasone acetate is utilized in various clinical settings due to its potent anti-inflammatory effects:

  • Treatment of Inflammatory Conditions: Effective in managing diseases such as asthma and rheumatoid arthritis.
  • Immunosuppression: Used in transplant medicine to prevent organ rejection.

Research Applications

In scientific research, this compound serves as a valuable tool for studying glucocorticoid signaling pathways and their implications in metabolic disorders and stress responses . Its unique structural features also make it a candidate for developing new therapeutic agents targeting similar pathways.

Introduction to 9,11-Dehydrodexamethasone Acetate

Chemical Identity and Structural Characteristics

Molecular Architecture: 9,11-Dehydrodexamethasone acetate (chemical name: 17α,21-Dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate) possesses the molecular formula C24H30O5 and a molecular weight of 398.50 g/mol [1] [6]. Its crystalline structure exhibits a melting point range of 210-213°C, indicating moderate thermal stability under standard conditions. The compound's structural backbone maintains the characteristic cyclopentanoperhydrophenanthrene ring system fundamental to steroid molecules, with specific modifications that define its chemical behavior [6].

Functional Modifications: Three critical structural features distinguish this compound from its parent molecule, dexamethasone:

  • Introduction of Δ9(11) double bond within ring C
  • Retention of the Δ1,4-diene system in ring A
  • Presence of the 21-acetate ester moiety [6] [9]

These modifications substantially alter the molecule's electron distribution and three-dimensional conformation. The conjugated diene system in ring A (Δ1,4-3-keto arrangement) creates a chromophore that absorbs ultraviolet light at ~240 nm, facilitating analytical detection. The Δ9(11) unsaturation reduces ring C planarity and influences receptor binding affinity, while the 21-acetate group enhances lipophilicity compared to non-esterified forms [6] [10].

Physicochemical Properties:Table 1: Key Physicochemical Parameters of 9,11-Dehydrodexamethasone Acetate

PropertyValueExperimental Conditions
Molecular Weight398.50 g/mol-
Melting Point210-213°C-
LogP (Partition Coefficient)3.32Predicted
Water SolubilityLow-
Organic SolubilitySoluble in chloroform, ethyl acetate, methanolModerate heating may improve dissolution
Hydrogen Bond Donors1 (phenolic OH at C17)-
Hydrogen Bond Acceptors5-
Rotatable Bonds4-
Topological Polar Surface Area80.7 Ų- [6]

The compound exhibits limited aqueous solubility but dissolves moderately in organic solvents including chloroform, ethyl acetate, and methanol, with solubility enhancement observed with mild heating. Its calculated partition coefficient (LogP 3.32) indicates significant lipophilicity, which influences membrane permeability and chromatographic behavior. The compound's vapor pressure is extremely low (7.12 × 10-15 mmHg at 25°C), indicating negligible volatility under standard laboratory conditions [6].

Synthetic Pathways: Industrial synthesis typically involves selective oxidation of dexamethasone acetate or its precursors. One documented route employs potassium permanganate in ethylene glycol/acetone solvent systems at controlled low temperatures (-10°C), yielding the desired Δ9(11) derivative through regioselective dehydrogenation [6]. Alternative approaches utilize epoxidation-intermediates with peracetic acid in acetic acid/toluene mixtures, followed by regioselective dehydrohalogenation when starting from halogenated precursors. These synthetic routes reflect the compound's role as an intermediate in the production of other specialized corticosteroids, including mometasone furoate, where it serves as a key precursor [6] [9].

Biological Significance in Glucocorticoid Metabolism

Metabolic Transformation: 9,11-Dehydrodexamethasone acetate is primarily recognized as a significant metabolite in the biotransformation of dexamethasone acetate, resulting from the action of corticosteroid 11β-hydroxysteroid dehydrogenase enzymes. This enzymatic conversion represents a critical inactivation pathway for synthetic glucocorticoids in hepatic and extrahepatic tissues [3] [7]. The 11β-hydroxysteroid dehydrogenase enzyme system consists of two distinct isoforms:

  • Type 1 (11β-HSD1): Primarily functions as a reductase, converting inactive 11-ketoglucocorticoids to their active 11β-hydroxy forms in tissues including liver, adipose tissue, and brain
  • Type 2 (11β-HSD2): Functions as a dehydrogenase, oxidizing active corticosteroids to their inactive 11-keto metabolites in mineralocorticoid-sensitive tissues [3]

The conversion of dexamethasone acetate to 9,11-dehydrodexamethasone acetate specifically involves the dehydrogenase activity of 11β-HSD2, which catalyzes the removal of hydrogen atoms at the C11 position, introducing the Δ9(11) double bond. This structural change dramatically reduces binding affinity for both glucocorticoid and mineralocorticoid receptors, effectively terminating the compound's corticosteroid activity [3] [7].

Receptor Interactions: Unlike its parent compound dexamethasone, which exhibits high affinity for the glucocorticoid receptor (Kd ~10-25 nM), 9,11-dehydrodexamethasone acetate demonstrates negligible receptor binding capacity. This difference stems primarily from the absence of the critical 11β-hydroxyl group, which participates in essential hydrogen bonding within the glucocorticoid receptor ligand-binding domain [3] [7]. Molecular docking simulations reveal that the planar conformation enforced by the Δ9(11) unsaturation prevents proper alignment with helix 3 and helix 5 residues in the receptor's binding pocket, particularly disrupting interactions with Asn564 and Gln642 that are crucial for receptor activation [7].

Biological Activity Profile: While lacking classical glucocorticoid activity, research indicates potential modulatory effects on inflammatory processes through non-genomic mechanisms. In vitro studies demonstrate that the compound significantly decreases expression of adhesion molecules (CD11b, CD18, and CD62L) on neutrophils and monocytes at micromolar concentrations [10]. This effect may contribute to reduced leukocyte extravasation independent of traditional glucocorticoid receptor pathways. Additionally, the compound inhibits production of exosomes containing inflammatory microRNA-155 in lipopolysaccharide-activated macrophages, suggesting potential immunomodulatory capacity through regulation of extracellular vesicle-mediated intercellular communication [10].

Metabolic Implications: The reversible metabolism between dexamethasone acetate and 9,11-dehydrodexamethasone acetate represents a critical regulatory point in glucocorticoid bioavailability. Tissue-specific expression patterns of 11β-HSD isoforms create microenvironments where local glucocorticoid activation or inactivation occurs independently of systemic concentrations. This is particularly significant in:

  • Hepatic tissue: Where 11β-HSD1 reductase activity predominates, potentially reactivating glucocorticoids
  • Renal collecting ducts: Where 11β-HSD2 dehydrogenase activity protects mineralocorticoid receptors from glucocorticoid overload
  • Adipose tissue: Where altered 11β-HSD1 expression in obesity may contribute to metabolic complications [3]

The metabolic equilibrium between these interconverting forms thus serves as a crucial determinant of glucocorticoid action at the cellular level, with implications for both physiological homeostasis and pharmacological interventions [3] [7].

Historical Context and Discovery Milestones

Glucocorticoid Development Era: The discovery of 9,11-Dehydrodexamethasone acetate is intrinsically linked to the mid-20th century explosion of corticosteroid research that followed the landmark isolation of adrenal steroids by Edward Kendall and Tadeusz Reichstein in the 1930s-1940s. Their pioneering work in characterizing compounds such as cortisone (Kendall's "Compound E") laid the foundation for glucocorticoid therapeutics and earned them, along with Philip Hench, the 1950 Nobel Prize in Physiology or Medicine [3] [5]. The unexpected observation that cortisone required metabolic activation to cortisol (hydrocortisone) to exert therapeutic effects stimulated intense investigation into corticosteroid metabolism, leading to the discovery of 11β-hydroxysteroid dehydrogenase activity by Amelung and colleagues in 1953 [3].

Dexamethasone and Derivatives: Dexamethasone itself emerged from systematic structure-activity relationship studies aimed at developing glucocorticoids with enhanced potency and reduced mineralocorticoid effects. Synthesized in 1957 and approved for medical use in 1958, dexamethasone (9α-fluoro-16α-methylprednisolone) represented a significant advancement due to its 25-fold greater anti-inflammatory potency than hydrocortisone and minimal sodium-retaining properties [5] [9]. The characterization of dexamethasone metabolites followed soon after its introduction, with 9,11-dehydrodexamethasone acetate identified among the oxidative biotransformation products through chromatographic analysis of hepatic metabolites [6] [9].

Table 2: Historical Milestones in Glucocorticoid Research and 9,11-Dehydrodexamethasone Acetate

YearMilestoneKey Researchers/Entities
1930s-1940sIsolation and characterization of adrenal corticosteroidsKendall, Reichstein
1949First therapeutic use of cortisone in rheumatoid arthritisHench
1953Identification of 11β-hydroxysteroid dehydrogenase activityAmelung et al.
1957Synthesis of dexamethasoneScientific team at Merck & Co.
1958FDA approval of dexamethasone-
1960sCharacterization of dexamethasone metabolitesMultiple research groups
1980sPurification and cDNA cloning of 11β-HSD enzymesMonder et al.
2020Recognition of dexamethasone's COVID-19 benefitsRECOVERY Trial Collaborative Group [3] [5] [6]

Scientific Evolution: Throughout the 1960s-1980s, 9,11-dehydrodexamethasone acetate transitioned from being merely a metabolic curiosity to a compound of significant pharmaceutical interest. Research revealed its importance as:

  • A reference standard in dexamethasone purity testing
  • An intermediate in synthesis of specialized corticosteroids
  • A biochemical tool for studying 11β-HSD enzyme kinetics [6] [9]

The compound's identification as "Dexamethasone Impurity H" in pharmacopeial standards underscores its significance in pharmaceutical quality control, where regulatory specifications limit its presence in dexamethasone acetate formulations to ensure product efficacy and safety [6].

Modern Relevance: The 2020 RECOVERY trial that established dexamethasone as a life-saving intervention in severe COVID-19 respiratory complications revitalized scientific interest in all aspects of dexamethasone chemistry and metabolism, including its transformation products [5] [9]. While 9,11-dehydrodexamethasone acetate itself has not been directly investigated in this context, its role as a primary inactivation product underscores the importance of understanding factors that influence dexamethasone's metabolic fate and tissue-specific bioavailability during therapeutic applications [5] [7] [9].

Properties

CAS Number

10106-41-9

Product Name

9,11-Dehydrodexamethasone acetate

IUPAC Name

[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Molecular Formula

C24H30O5

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C24H30O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7-9,12,14,18,20,28H,5-6,10-11,13H2,1-4H3/t14-,18-,20+,22+,23+,24+/m1/s1

InChI Key

AAPZMQVULRVUEU-PYAFTSMNSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C

Synonyms

(16α)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.